molecular formula C23H28ClN3O3S B131855 1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride CAS No. 145232-73-1

1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride

Cat. No. B131855
M. Wt: 462 g/mol
InChI Key: DFOVTEUJLNQNJN-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDMC, and it is a thioxomethyl derivative of the well-known anticancer drug, doxorubicin.

Mechanism Of Action

BDMC exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA topoisomerase II and the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

BDMC has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer drug. BDMC has also been investigated for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of BDMC is its broad spectrum of anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of BDMC is its relatively low solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the study of BDMC. One area of interest is the development of new formulations that can improve the solubility and bioavailability of BDMC. Another area of interest is the investigation of BDMC as a potential therapy for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of BDMC and to identify potential drug targets for future development.

Synthesis Methods

The synthesis of BDMC involves the reaction of doxorubicin with thiosemicarbazide, which results in the formation of BDMC. This method has been optimized to produce high yields of BDMC in a relatively short amount of time.

Scientific Research Applications

BDMC has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of anticancer activity against various types of cancer cells, including breast, lung, and liver cancer. BDMC has also been investigated for its ability to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.

properties

CAS RN

145232-73-1

Product Name

1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride

Molecular Formula

C23H28ClN3O3S

Molecular Weight

462 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]-1,3-benzodioxole-5-carboxamide;hydrochloride

InChI

InChI=1S/C23H27N3O3S.ClH/c27-22(19-6-7-20-21(14-19)29-16-28-20)25-23(30)24-11-8-17-9-12-26(13-10-17)15-18-4-2-1-3-5-18;/h1-7,14,17H,8-13,15-16H2,(H2,24,25,27,30);1H

InChI Key

DFOVTEUJLNQNJN-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl

Canonical SMILES

C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl

Other CAS RN

145232-73-1

synonyms

1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl )ethyl)amino)thioxomethyl)-, monohydrochloride

Origin of Product

United States

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